![molecular formula C15H20ClNO4S B2698549 9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022389-35-0](/img/structure/B2698549.png)
9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as L-655,708, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of spirocyclic compounds and has been found to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- High-resolution NMR techniques and crystal X-ray diffraction have been utilized to elucidate the stereoscopic structures of related compounds, achieving complete and accurate assignment of spectral data (Xiao-Qiao Sun et al., 2010).
- A novel Prins cascade process has been developed for the synthesis of derivatives, marking a significant advancement in the creation of spiromorpholinotetrahydropyran derivatives (B. Reddy et al., 2014).
Material Science and Polymer Stabilization
- Studies on polymer stabilizers have shown the effectiveness of certain derivatives in synergistic stabilization mechanisms between phenolic and thiopropionate type antioxidants, highlighting the importance of associations through hydrogen bonding for stabilization (Shin-ichi Yachigo et al., 1992).
- The antioxidant properties of similar compounds have been evaluated for their discoloration resistance against nitrogen dioxide, providing insights into their potential applications in preventing NOx gas discoloration in polymers (Shin-ichi Yachigo et al., 1992).
Antiviral and Antibacterial Applications
- Derivatives have been explored for their potential in antiviral acyclonucleosides synthesis, demonstrating an efficient route for the synthesis of key intermediates (M. Pardhasaradhi et al., 1998).
- Exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents has led to the synthesis of new fluoroquinolone derivatives with activity against specific bacterial strains, opening avenues for targeted antibacterial therapies (A. Lukin et al., 2022).
Propiedades
IUPAC Name |
9-(3-chloro-4-methylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-12-3-4-13(11-14(12)16)22(18,19)17-7-5-15(6-8-17)20-9-2-10-21-15/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHFTXOXXIDADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

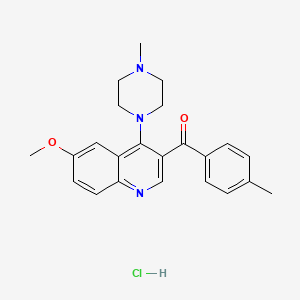
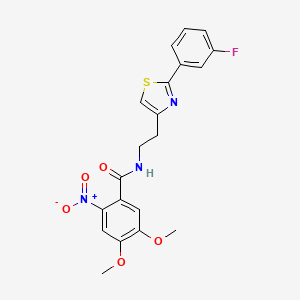
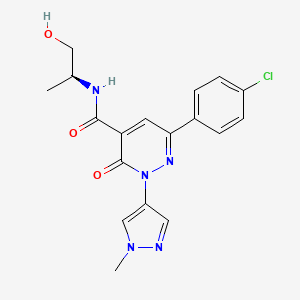
![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)
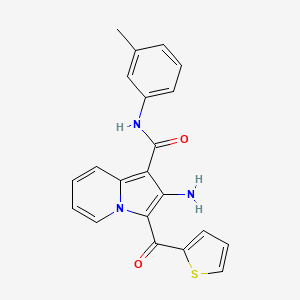

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)

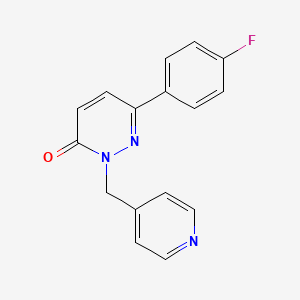

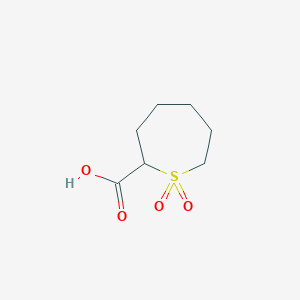
![1-(4-Methoxyphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2698488.png)
![3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B2698489.png)